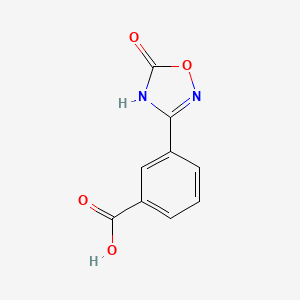![molecular formula C22H29N5O B3003105 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one CAS No. 898459-65-9](/img/structure/B3003105.png)
3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one is a complex organic compound that features a combination of phenyl, piperidine, pyridazine, and piperazine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the phenyl, piperidine, and pyridazine rings, followed by their sequential coupling and functionalization.
-
Step 1: Synthesis of Piperidine and Pyridazine Derivatives
- Piperidine and pyridazine derivatives are synthesized through cyclization reactions involving appropriate precursors.
- Common reagents include hydrazine, ketones, and esters, which react under controlled conditions to form the desired heterocyclic rings .
-
Step 2: Coupling Reactions
- The synthesized piperidine and pyridazine derivatives are then coupled with piperazine using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
- The reaction is typically carried out in an organic solvent like dichloromethane or DMF (dimethylformamide) under inert atmosphere .
-
Step 3: Functionalization
- The final step involves the introduction of the phenyl group and the propanone moiety through nucleophilic substitution or addition reactions.
- Reagents such as phenylmagnesium bromide (Grignard reagent) and acyl chlorides are commonly used .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired purity and quality.
化学反应分析
Types of Reactions
-
Oxidation and Reduction
- The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups .
-
Substitution Reactions
- Nucleophilic substitution reactions are common, especially at the phenyl and pyridazine rings. Halogenated derivatives can be used as intermediates for further functionalization .
-
Addition Reactions
- The compound can participate in addition reactions, particularly at the carbonyl group of the propanone moiety. Reagents like Grignard reagents or organolithium compounds are used for this purpose .
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Agents: EDCI, DCC
Solvents: Dichloromethane, DMF
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
- Oxidation products include hydroxylated derivatives.
- Reduction products include alcohols and amines.
- Substitution products vary based on the substituents introduced, such as halides, alkyl groups, or aryl groups .
科学研究应用
3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one has several applications in scientific research:
-
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and interaction with various reagents .
-
Biology
- Investigated for its potential as a ligand in receptor binding studies.
- Used in the study of enzyme inhibition and protein interactions .
-
Medicine
- Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
- Studied for its pharmacokinetic and pharmacodynamic properties .
-
Industry
- Potential applications in the development of new pharmaceuticals and agrochemicals.
- Used in the synthesis of intermediates for various industrial processes .
作用机制
The mechanism of action of 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as receptors and enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
-
Molecular Targets
-
Pathways Involved
- The compound may influence signaling pathways related to neurotransmission, cell proliferation, and apoptosis.
- It can modulate the activity of key proteins involved in these pathways, leading to therapeutic effects .
相似化合物的比较
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Shares the piperazine moiety and exhibits similar biological activities.
Pyridazinone Derivatives: Contain the pyridazine ring and are known for their diverse pharmacological properties.
1-Phenyl-3-(piperidin-1-yl)propan-1-one: Similar structure with a piperidine ring, used in various chemical and pharmacological studies.
Uniqueness
- The combination of phenyl, piperidine, pyridazine, and piperazine moieties in 3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one provides a unique structural framework that allows for diverse interactions with biological targets.
- Its multi-functional nature makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-8,10-11H,2,5-6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUVFXMCNDYBBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
![N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-2-chloroacetamide](/img/structure/B3003025.png)
![1-(2-Ethylphenyl)-3-{1-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}urea](/img/structure/B3003027.png)


![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B3003033.png)




![3-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B3003045.png)
